molecular formula C19H16N2O3S B13930903 1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-

1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-

Cat. No.: B13930903
M. Wt: 352.4 g/mol
InChI Key: UIDBDVDOKGXDOB-UHFFFAOYSA-N
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Description

Enhanced Pharmacological Profiles

Hybrid architectures leverage complementary mechanisms of action. For instance, 1,3,4-oxadiazole contributes to π-π stacking and dipole interactions with biological targets, while benzofuran enhances lipophilicity and membrane permeability. This synergy is evident in hybrid compounds exhibiting dual antimicrobial and antitumor activities, as demonstrated by derivatives tested against Mycobacterium tuberculosis and cancer cell lines.

Overcoming Drug Resistance

The structural complexity of hybrids disrupts efflux pump recognition and target mutations. A 2023 study highlighted that benzofuran-oxadiazole conjugates inhibited multidrug-resistant M. tuberculosis strains by targeting cytochrome P450 CYP121, a critical enzyme for bacterial survival. Similarly, hybrids showed nanomolar efficacy against drug-resistant cancers, underscoring their potential in recalcitrant diseases.

Table 1: Key Biological Activities of Benzofuran-Oxadiazole Hybrids

Hybrid Structure Target Pathogen/Cell Line IC₅₀/ MIC (µM) Key Interaction Mechanism
CARON Mycobacterium tuberculosis 1.2 CYP121 enzyme inhibition
NOPON Staphylococcus aureus 4.8 Cell wall synthesis disruption
7a HCT-116 (colon cancer) 2.1 Topoisomerase II inhibition
EVT-14114500 MIA PaCa-2 (pancreatic cancer) 3.7 Apoptosis induction via Bcl-2

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-(4-ethylsulfinylphenyl)-1-benzofuran-5-yl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H16N2O3S/c1-3-25(22)15-7-4-13(5-8-15)17-11-23-18-9-6-14(10-16(17)18)19-21-20-12(2)24-19/h4-11H,3H2,1-2H3

InChI Key

UIDBDVDOKGXDOB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C

Origin of Product

United States

Preparation Methods

Precursor Preparation

  • Synthesis of Aromatic Acid Hydrazide: The starting point involves preparing the corresponding aromatic acid hydrazide, which may be derived from benzofuran carboxylic acid derivatives substituted with 4-(ethylsulfinyl)phenyl groups.
  • Acylation and Protection: Functional groups such as hydroxyls or amines may be protected or modified to prevent side reactions, using acylation or alkylation strategies.

Cyclization to Form the Oxadiazole Ring

  • Cyclodehydration: The key step is the cyclodehydration of the hydrazide intermediate using phosphorus oxychloride (POCl3) under reflux conditions (typically 6–7 hours). This step induces ring closure, forming the 1,3,4-oxadiazole core.
  • Alternative Cyclization: Other reagents such as triphenylphosphine combined with triethylamine and carbon tetrachloride can be employed for intramolecular dehydration-cyclization, especially when sensitive substituents like ethylsulfinyl groups are present.

Workup and Purification

  • After completion of the reaction, the mixture is cooled and poured onto crushed ice.
  • Neutralization with sodium bicarbonate solution precipitates the product.
  • The solid is filtered, washed, and recrystallized from methanol or other suitable solvents to afford the pure oxadiazole derivative.

Reaction Monitoring and Characterization

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Characterization includes melting point determination and spectroscopic analyses:
    • UV-Visible spectroscopy for electronic transitions.
    • Infrared (IR) spectroscopy to confirm functional groups and ring formation.
    • Proton (^1H) and carbon (^13C) NMR spectroscopy to elucidate structural details.
    • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Aromatic acid hydrazide synthesis Starting acid + hydrazine hydrate Formation of hydrazide precursor Requires controlled temperature
Protection/Acylation Acylating agents (e.g., acetyl chloride) Protect functional groups Enhances selectivity
Cyclodehydration Phosphorus oxychloride, reflux 6–7 hours Ring closure to form 1,3,4-oxadiazole Reaction monitored by TLC
Alternative cyclization Triphenylphosphine, triethylamine, CCl4, 100°C Intramolecular dehydration-cyclization Suitable for sensitive substituents
Workup Ice quenching, neutralization with NaHCO3 Precipitation of product Followed by filtration and washing
Purification Recrystallization (methanol or suitable solvent) Obtain pure compound Purity confirmed by spectral analysis

Research Findings and Analytical Data

  • The disappearance of NH protons in NMR and IR spectra confirms successful oxadiazole ring formation.
  • The ethylsulfinyl group on the phenyl ring imparts unique chemical properties, influencing biological activity and solubility.
  • Molecular docking studies (reported in related oxadiazole research) suggest that the benzofuranyl and ethylsulfinyl substituents enhance binding affinity to biological targets, indicating potential medicinal applications.

Scientific Research Applications

Unfortunately, there is very limited information available within the provided search results regarding the specific applications, data tables, and case studies for the compound "1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-". However, based on the search results, here's what can be gathered:

Identification and Basic Information:

  • Chemical Name: 1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl
  • CAS Registry Number: 1005202-76-5
  • Molecular Formula: C19H16N2O3SC_{19}H_{16}N_2O_3S
  • This compound is a derivative of 1,3,4-oxadiazole .

Potential Research Areas and Related Information:

  • Cyclooxygenase (COX) Inhibitors: Some 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and their related compounds have been evaluated as cyclooxygenase (COX) inhibitors . These compounds showed good COX-2 selectivity in vitro .
  • Nitric Oxide Donors: These compounds may act as nitric oxide donors . The release of nitric oxide from 3,4-diphenylfuroxan compounds is thiol-dependent .
  • Anti-inflammatory Applications: The presence of an ethylsulfinylphenyl group may suggest potential anti-inflammatory applications, as similar compounds have been investigated as COX-2 inhibitors .
  • Neurobiological Applications: Kynurenine (KYN) metabolites, which are structurally different but related in the context of metabolism, have shown potential in neuroprotection, particularly through their modulation of NMDA receptors .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives involves their interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Sulfinyl Substituents

MMBO (2-Methyl-5-(3-{4-[(S)-Methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole)
  • Structural Difference : Replaces the ethylsulfinyl group with a methylsulfinyl moiety.
  • Activity : Reduces Tau phosphorylation at GSK-3β sites in the 3xTg Alzheimer’s mouse model but lacks efficacy against Aβ plaques .
  • Significance : Highlights the role of sulfinyl group size (methyl vs. ethyl) in modulating target selectivity.
TCS-2312
  • Structural Difference : Contains a methylsulfonyl group instead of ethylsulfinyl.
  • Activity: Not directly reported in the evidence, but sulfonyl groups generally enhance metabolic stability compared to sulfinyl groups.

Compounds Targeting Kinases and CNS Pathways

CHK9 (2-(3-(6-Chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole)
  • Structural Features : Substituted with indazolyl and pyridinyl groups.
  • Activity : Inhibits STAT3 signaling in lung cancer, inducing apoptosis and reducing tumor growth .
  • Comparison : Demonstrates how heteroaromatic substituents (indazole, pyridine) shift activity from CNS targets (GSK-3β) to oncology pathways (STAT3).
Tiagabine and Zonisamide
  • Context : Both are antiepileptic drugs mentioned alongside the target compound in neuropharmacological studies .
  • Divergence : Unlike 1,3,4-oxadiazoles, these drugs act via GABA reuptake inhibition (tiagabine) or sodium/calcium channel modulation (zonisamide), illustrating structural diversity in CNS-active agents.

Derivatives with Varied Aryl/Thio Substituents

2-(4-Chlorophenyl)-5-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole
  • Structure : Combines chlorophenyl and triazole-thioether groups.
  • Activity : Antimicrobial and anti-inflammatory properties (common in sulfonamide/thioether derivatives) .
  • Comparison : The ethylsulfinyl group in TCS-2202 may enhance BBB penetration compared to bulkier thioether substituents.
4-((5-(2-Chloro-4-(Oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic Acid (19i)
  • Structure: Features a thioether-linked butanoic acid chain.
  • Activity : Potent inhibitor of Rho/Myocardin-related transcription factor (MRTF), relevant in fibrosis and cancer .
  • Significance : Sulfur-containing side chains (thioether vs. sulfinyl) influence solubility and target engagement.

Physicochemical and Pharmacokinetic Comparisons

Compound Substituents Molecular Weight (g/mol) Key Activity BBB Penetration References
TCS-2202 Ethylsulfinyl, methyl 338.38 GSK-3β inhibition, Tau modulation Yes
MMBO Methylsulfinyl, methyl ~324 GSK-3β inhibition (no Aβ effect) Likely
CHK9 Indazolyl, chloropyridinyl ~415 STAT3 inhibition (anticancer) No data
2-(4-Chlorophenyl)-5-[...] Chlorophenyl, triazole-thio 305.73 Antimicrobial Unlikely
19i Thioether, butanoic acid ~437 Rho/MRTF inhibition No

Key Observations :

  • Sulfinyl vs. Sulfonyl/Thioether : Ethylsulfinyl in TCS-2202 balances lipophilicity and polarity, enabling CNS entry.
  • Aromatic Diversity : Pyridine, indazole, or benzofuran cores direct activity toward kinases (GSK-3β, STAT3) or antimicrobial targets.
  • Molecular Weight : Higher weights (>400 g/mol) in compounds like CHK9 may limit BBB penetration.

Biological Activity

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The compound of interest, 1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl- , exhibits potential therapeutic applications due to its unique structural features.

Structural Characteristics

The compound features a 1,3,4-oxadiazole ring fused with a benzofuran moiety and an ethylsulfinyl substituent. This structure is believed to enhance its biological activity through various mechanisms.

Synthesis and Characterization

The synthesis of this oxadiazole derivative typically involves the reaction of appropriate hydrazides with carbonyl compounds under acidic conditions. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

Antibacterial Activity

Research has demonstrated that several 1,3,4-oxadiazole derivatives possess significant antibacterial properties. In comparative studies against standard antibiotics like amoxicillin and cefixime, certain derivatives showed promising results against strains such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
1E. coli20
2P. aeruginosa18
3Staphylococcus aureus22

Antifungal Activity

Some derivatives have also shown antifungal activity against Candida albicans, indicating their potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored through various in vitro studies. For instance, certain compounds demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves inducing apoptosis through pathways involving p53 activation and caspase-3 cleavage .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCell LineIC50 (µM)MechanismReference
AMCF-70.65Apoptosis via caspase activation
BHeLa2.41p53 pathway activation
CPANC-10.75HDAC inhibition

The biological activities of oxadiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Some compounds act as inhibitors of bacterial enzymes like peptide deformylase, which is essential for protein synthesis in bacteria .
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways by modulating the expression of proteins involved in cell survival and death .
  • Antioxidant Properties : Certain oxadiazoles exhibit antioxidant activity that may contribute to their protective effects against cellular damage.

Case Studies

Several studies have reported the synthesis and evaluation of oxadiazole derivatives with varying substituents to optimize their biological activities. For example:

  • A study highlighted the synthesis of a series of oxadiazoles with different functional groups that were screened for antibacterial and antifungal activities. The results indicated that modifications at specific positions significantly enhanced their efficacy .
  • Another investigation focused on the structure-activity relationship (SAR) of oxadiazoles where specific substitutions led to improved anticancer properties through enhanced interaction with target proteins .

Q & A

Q. What are the common synthetic strategies for preparing 1,3,4-oxadiazole derivatives with sulfinyl and benzofuranyl substituents?

Synthesis typically involves cyclization of hydrazide precursors or oxidative coupling of thiol intermediates. For example:

  • Hydrazide cyclization : Reacting substituted hydrazides with carbonyl compounds under dehydrating conditions (e.g., POCl₃ or H₂SO₄) forms the oxadiazole core. Substituents like ethylsulfinyl groups can be introduced via post-synthetic oxidation of thioether intermediates using H₂O₂ or mCPBA .
  • Thiol-alkylation : 1,3,4-Oxadiazole-2-thiol derivatives react with alkyl/aryl halides (e.g., 4-(ethylthio)benzyl bromide) in basic conditions (K₂CO₃/DMF) to install sulfur-containing groups. Subsequent oxidation yields sulfinyl moieties .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, the ethylsulfinyl group shows characteristic splitting patterns for CH₂ groups near sulfur (~δ 2.8–3.2 ppm) .
  • IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and S=O (1020–1070 cm⁻¹) validate the oxadiazole and sulfinyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns aligned with the expected structure.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this oxadiazole derivative?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. For example:

  • Orbital energies : A related 1,3,4-oxadiazole compound (2-(4-biphenylyl)-5-phenyl derivative) has HOMO = -6.2 eV and LUMO = -2.4 eV, indicating electron-deficient regions suitable for electrophilic interactions .
  • Electrostatic potential maps : These visualize electron-rich/poor areas, aiding in understanding interactions with biological targets (e.g., enzyme active sites).

Q. How do structural modifications (e.g., sulfinyl vs. sulfonyl groups) influence bioactivity?

Comparative studies on sulfinyl and sulfonyl analogs reveal:

  • Sulfinyl groups : Enhance solubility and moderate electron-withdrawing effects, potentially improving membrane permeability in antibacterial assays .
  • Sulfonyl groups : Stronger electron withdrawal may reduce metabolic stability but increase binding affinity to targets like bacterial topoisomerases.

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Dose-response profiling : Validate activity trends using standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Molecular docking : Compare binding modes of the compound with homologous enzymes (e.g., E. coli dihydrofolate reductase vs. human DHFR) to explain selectivity .

Methodological Considerations

Q. How to optimize reaction conditions for introducing the ethylsulfinyl group?

  • Oxidation control : Use H₂O₂ in acetic acid at 0–5°C to avoid overoxidation to sulfone. Monitor reaction progress via TLC or HPLC .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve sulfinyl intermediate stability.

Q. What strategies mitigate challenges in purifying this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 7:3 → 1:1) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction (if crystalline) .

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